molecular formula C20H16N4O4S2 B3975413 5-methyl-3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-isoxazolecarboxamide

5-methyl-3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-isoxazolecarboxamide

Cat. No. B3975413
M. Wt: 440.5 g/mol
InChI Key: MOQJHHRLFBLRAZ-UHFFFAOYSA-N
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Description

The compound “5-methyl-3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-isoxazolecarboxamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a phenyl ring, an isoxazole ring, and a sulfonyl group . Thiazoles are important heterocyclics exhibiting diverse biological activities .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, depending on the substituents present on the ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. Given the biological activity of other thiazole derivatives, it could have potential applications in medicinal chemistry .

Mechanism of Action

Target of Action

The compound 5-methyl-3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-isoxazolecarboxamide belongs to the class of thiazole derivatives . Thiazoles are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects Thiazole derivatives are known to interact with a wide range of targets, influencing various biological pathways .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at different positions on the thiazole ring can alter these interactions and shield the nucleophilicity of nitrogen .

Biochemical Pathways

Thiazole derivatives are known to influence various biological pathways due to their diverse biological activities .

Pharmacokinetics

The solubility of thiazole derivatives can influence their bioavailability . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives are known to have diverse biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives can be influenced by the solvent environment .

properties

IUPAC Name

5-methyl-3-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S2/c1-13-17(18(23-28-13)14-5-3-2-4-6-14)19(25)22-15-7-9-16(10-8-15)30(26,27)24-20-21-11-12-29-20/h2-12H,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQJHHRLFBLRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-methyl-3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-isoxazolecarboxamide
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5-methyl-3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-isoxazolecarboxamide
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5-methyl-3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-isoxazolecarboxamide
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5-methyl-3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-isoxazolecarboxamide

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